2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Overview
Description
“2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7HCl2F3N2O4 . It is also known by other names such as “2,4-Dichloro-3,5-dinitrobenzotrifluoride” and "Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)-" .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene” can be represented by the SMILES notation: [O-]N+c1cc(c(Cl)c(c1Cl)N+[O-])C(F)(F)F .Physical And Chemical Properties Analysis
The compound is insoluble in water . It has a melting point of 74 - 75°C and a boiling point of 291-294°C . The molecular weight of the compound is 304.995 .Scientific Research Applications
Nucleophilic Trifluoromethoxylation
An isolable pyridinium trifluoromethoxide salt, prepared from the reaction of 4-dimethylaminopyridine with commercially available liquid 2,4-dinitro(trifluoromethoxy)benzene, is used as an effective trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021).
Agricultural Fungicide Synthesis
The compound plays a role in the synthesis of [U‐14C phenyl] LS 840606, an agricultural fungicide. An intricate synthesis process involves multiple steps, including reactions with chloroacetyl chloride and 1,3-dichloro-[U- 14 C]benzene (Madegard et al., 1995).
Synthesis of Triazoles
A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles involves a room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes, showcasing high regioselectivity (Hu et al., 2008).
Synthesis of Indoles
The compound is used in a two-step synthesis process for producing 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes, which are then transformed into various nitro-trifluoromethyl-indoles (Petruk et al., 2015).
Fungicide Structural Analysis
The structure of the fungicide fluazinam, which includes this compound, has been analyzed, providing insights into molecular interactions and three-dimensional network formation (Jeon et al., 2013).
Aliphatic Trifluoromethoxylation
This chemical is involved in the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, leading to the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).
Weed Control in Horticulture
It has been used in weed control applications, particularly in the cultivation of azaleas, demonstrating significant efficacy in controlling weeds in field beds (Frank & Beste, 1984).
Synthesis of Benzene Derivatives
The compound plays a role in the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing the potential for creating diverse benzene derivatives (Zissimou & Koutentis, 2017).
Safety And Hazards
The compound is toxic and may cause severe injury or death if ingested, inhaled, or comes in contact with the skin . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2O4/c8-4-2(7(10,11)12)1-3(13(15)16)5(9)6(4)14(17)18/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQYRXNRGNLPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044639 | |
Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
CAS RN |
29091-09-6 | |
Record name | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29091-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF413436J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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